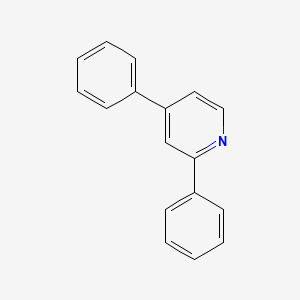

2,4-Diphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASXBDJBCBUIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205377 | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26274-35-1, 56842-43-4 | |

| Record name | 2,4-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26274-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diphenylpyridine from α,β-Unsaturated Aldehyde Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, representing the most prevalent heterocyclic structure in pharmaceutical products.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore.[2][3] Among its myriad derivatives, 2,4-diphenylpyridine serves as a crucial synthetic intermediate and a core component in the development of advanced organic materials and electronics.[4] This guide provides a comprehensive technical overview of a robust and widely employed methodology for synthesizing this compound and its analogs: the multicomponent condensation reaction involving α,β-unsaturated carbonyl intermediates. We will dissect the mechanistic underpinnings of this approach, primarily focusing on variations of the Kröhnke and Chichibabin pyridine syntheses, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction efficiency and yield.

Strategic Overview: The Logic of Pyridine Ring Construction

The de novo synthesis of the pyridine ring is a mature field, yet the demand for efficient, modular, and scalable routes remains high. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses, while foundational, are often limited by the requirement for specific electronic substitution patterns on the precursors.[5][1] For the construction of polysubstituted pyridines, such as this compound, multicomponent reactions (MCRs) offer a superior strategic advantage. MCRs allow for the formation of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby maximizing atom economy and procedural efficiency.[6][7][8]

The most effective MCR strategy for 2,4,6-triarylpyridines (a class to which this compound belongs) involves the one-pot condensation of an aryl aldehyde, an acetophenone, and a nitrogen source, typically ammonium acetate.[9] This approach is a highly adaptable variant of the Chichibabin and Kröhnke pyridine syntheses.[9][10][11] The α,β-unsaturated aldehyde (or more commonly, the corresponding ketone, a chalcone) is not used as a starting material but is generated in situ, a key insight that enhances the reaction's practicality.

Mechanistic Deep Dive: A Self-Validating Cascade

The one-pot synthesis of 2,4,6-triarylpyridines is a sophisticated chemical cascade where each step enables the next, creating a self-validating protocol. The process begins with simple precursors—benzaldehyde, acetophenone, and ammonium acetate—and culminates in the formation of the highly stable aromatic pyridine ring.

The mechanism can be dissected into four critical phases:

-

In Situ Chalcone Formation: The reaction is initiated by a base-catalyzed (Claisen-Schmidt) condensation between benzaldehyde and acetophenone. The acetate ion, from ammonium acetate, can act as the base, deprotonating the acetophenone to form an enolate. This enolate then attacks the benzaldehyde carbonyl, and subsequent dehydration yields 1,3-diphenylprop-2-en-1-one (chalcone), the key α,β-unsaturated intermediate.[12]

-

Michael Addition: A second molecule of the acetophenone enolate acts as a Michael donor, attacking the β-carbon of the newly formed chalcone.[10][11] This conjugate addition is a pivotal C-C bond-forming step that assembles the carbon backbone of the final product, resulting in a 1,5-dicarbonyl intermediate.

-

Ring Closure with Ammonia: Ammonia, provided by the thermal decomposition of ammonium acetate, reacts with the 1,5-dicarbonyl compound. This involves the formation of an imine at one carbonyl group, followed by an intramolecular nucleophilic attack of the enamine (formed from the other carbonyl) onto the imine, yielding a dihydropyridine intermediate.[10][11]

-

Aromatization: The final step is the oxidation of the dihydropyridine intermediate. In many protocols, this occurs spontaneously via air oxidation or is facilitated by the reaction conditions, leading to the thermodynamically stable aromatic pyridine ring with the loss of water.[13][14]

The entire cascade is a testament to reaction design, where the byproducts of one step are consumed in the next, driving the equilibrium toward the final product.

Experimental Design: A Protocol for Success

The following protocol is a representative example for the synthesis of 2,4,6-triarylpyridines, which can be adapted for this compound by selecting the appropriate starting materials. This solvent-free method, catalyzed by a simple transition metal salt, is efficient and environmentally conscious.[9]

Materials and Reagents

-

Aryl Aldehyde (e.g., Benzaldehyde): 2 mmol

-

Acetophenone: 4 mmol

-

Ammonium Acetate (NH₄OAc): 3 mmol

-

Catalyst (e.g., CoCl₂·6H₂O): 2.5 mol%

-

Ice Water

-

95% Ethanol (for recrystallization)

Step-by-Step Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the benzaldehyde (2 mmol), acetophenone (4 mmol), ammonium acetate (3 mmol), and CoCl₂·6H₂O (0.05 mmol).

-

Scientist's Insight: The use of a 2:1 molar ratio of ketone to aldehyde is crucial. One equivalent of the ketone forms the chalcone, while the second acts as the Michael donor. The excess ammonium acetate ensures a sufficient supply of ammonia for the cyclization step.

-

-

Heating: Place the flask in a preheated oil bath at 110-120 °C. Stir the mixture vigorously. The reaction is performed under solvent-free conditions, where the molten reactants serve as the reaction medium.

-

Scientist's Insight: Solvent-free conditions often accelerate reaction rates and simplify purification. The cobalt(II) catalyst acts as a Lewis acid, activating the carbonyl groups and promoting both the condensation and Michael addition steps.[9]

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the solidification of the reaction mixture.

-

Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of ice-cold water to the solid residue and break up the solid using a spatula.

-

Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with distilled water (3 x 15 mL) to remove any remaining ammonium acetate and catalyst.

-

Purification: Purify the crude solid by recrystallization from hot 95% ethanol to yield the pure 2,4,6-triarylpyridine product as colorless crystals.

-

Scientist's Insight: Recrystallization is an effective method for purifying such solid products, as the pyridine derivative typically has significantly lower solubility in cold ethanol compared to any unreacted starting materials or side products.

-

Data and Scope

The one-pot synthesis of triarylpyridines is robust and tolerates a wide range of functional groups on both the aryl aldehyde and acetophenone components. This versatility is a key reason for its widespread adoption in drug discovery and materials science.

| Entry | Aryl Aldehyde (Ar¹) | Acetophenone (Ar²) | Catalyst | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetophenone | CoCl₂·6H₂O | 89 | [9] |

| 2 | 4-Cl-Benzaldehyde | Acetophenone | CoCl₂·6H₂O | 92 | [9] |

| 3 | 4-MeO-Benzaldehyde | Acetophenone | CoCl₂·6H₂O | 94 | [9] |

| 4 | Benzaldehyde | 4-Br-Acetophenone | CoCl₂·6H₂O | 85 | [9] |

| 5 | Benzaldehyde | Acetophenone | FeCl₃ | 75 | [9] |

| 6 | Benzaldehyde | Acetophenone | ZnCl₂ | 68 | [9] |

Table 1: Representative yields for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions. Data adapted from[9].

The data clearly indicate that cobalt(II) chloride is a highly effective catalyst for this transformation, outperforming several other common Lewis acidic metal salts.[9] The reaction proceeds in excellent yields with both electron-donating and electron-withdrawing substituents on the aromatic rings.

Conclusion and Future Outlook

The synthesis of this compound and its analogs via one-pot multicomponent reactions represents a powerful and efficient strategy for accessing this important heterocyclic core. By generating the requisite α,β-unsaturated carbonyl intermediate in situ, this method circumvents the need to handle potentially unstable precursors while maximizing procedural simplicity. The mechanistic elegance of the reaction cascade, coupled with the high yields and broad substrate scope, ensures its continued relevance in both academic and industrial research. For professionals in drug development, this methodology provides a reliable platform for the rapid generation of diverse pyridine libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. jchemrev.com [jchemrev.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. science.lpnu.ua [science.lpnu.ua]

- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]

metal-free cyclization for 2,4-diphenylpyridine synthesis

An In-depth Technical Guide to Metal-Free Cyclization for the Synthesis of 2,4-Diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science, necessitating efficient and sustainable synthetic routes for its preparation.[1] Traditional syntheses often rely on transition-metal catalysts, which, despite their efficacy, present challenges related to cost, toxicity, and product contamination. This guide provides a comprehensive overview of robust, metal-free cyclization strategies for the synthesis of this compound, designed for practical application in research and development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into two primary methodologies: the classic Kröhnke Pyridine Synthesis and a modern Iodine-Mediated Cyclization of Ketoximes.

The Kröhnke Pyridine Synthesis: A Classic Convergent Approach

First reported by Fritz Kröhnke, this synthesis is a cornerstone of pyridine chemistry, offering a reliable route to polysubstituted pyridines through the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.[2][3] For the specific synthesis of this compound, this translates to the reaction between 1-(2-oxo-2-phenylethyl)pyridinium and benzalacetophenone (chalcone).

Mechanistic Rationale

The trustworthiness of the Kröhnke synthesis lies in its well-established, stepwise mechanism that ensures high regioselectivity.[2] The reaction is a cascade process initiated by the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization and aromatization.

Causality of Reagents:

-

α-Pyridinium Methyl Ketone Salt: The pyridinium group serves a dual purpose. It acidifies the α-protons, facilitating the formation of an enolate (or ylide) intermediate under basic or neutral conditions. Crucially, it also functions as an excellent leaving group in the final aromatization step.

-

α,β-Unsaturated Carbonyl (Michael Acceptor): This component dictates the substitution pattern at the 4- and 5-positions of the resulting pyridine ring. For this compound, benzalacetophenone is the ideal acceptor.

-

Ammonium Acetate: This serves as both the nitrogen source (ammonia) for the cyclization and a mild acidic catalyst to promote dehydration steps.[4]

The mechanistic pathway is illustrated below:

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility.

Part A: Synthesis of 1-(2-oxo-2-phenylethyl)pyridinium Bromide

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-bromoacetophenone (19.9 g, 100 mmol) in 100 mL of acetone.

-

Reaction: Add pyridine (8.7 g, 110 mmol) dropwise to the solution with stirring at room temperature.

-

Precipitation & Isolation: A white precipitate will form, often immediately. Continue stirring for 2 hours to ensure complete reaction. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold acetone (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove unreacted starting materials. Dry the resulting white solid under vacuum. The product is typically of sufficient purity for the next step.

Part B: Cyclocondensation to form this compound

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add the 1-(2-oxo-2-phenylethyl)pyridinium bromide from Part A (27.8 g, 100 mmol), benzalacetophenone (chalcone) (20.8 g, 100 mmol), and ammonium acetate (61.6 g, 800 mmol).

-

Solvent & Reflux: Add 200 mL of glacial acetic acid. Heat the mixture to reflux (approx. 120 °C) with vigorous stirring.[4]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Work-up & Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 1 L of ice-cold water with stirring. A precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral, followed by a wash with cold ethanol (50 mL). Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a crystalline solid.[5]

Data Summary

| Parameter | Kröhnke Synthesis |

| Key Reagents | α-Pyridinium salt, α,β-Unsaturated carbonyl, NH₄OAc |

| Solvent | Glacial Acetic Acid, Ethanol |

| Temperature | Reflux (80-120 °C) |

| Typical Yields | 60-85% |

| Advantages | High reliability, broad substrate scope, well-established.[3] |

| Limitations | Requires pre-synthesis of the pyridinium salt. |

Iodine-Mediated Cyclization: A Modern, Atom-Economical Approach

Recent advancements in metal-free catalysis have highlighted the utility of molecular iodine as a mild and effective catalyst for various organic transformations. A notable application is the [3+3]-type condensation of ketoxime acetates with α,β-unsaturated aldehydes to form substituted pyridines.[5] This method provides a direct, metal-free route to this compound from readily available starting materials.

Mechanistic Rationale

While the precise mechanism is subject to ongoing investigation, the reaction is believed to proceed through an iodine-mediated cascade involving C-N and C-C bond formation.

Causality of Reagents:

-

Ketoxime Acetate: Derived from acetophenone, this substrate serves as the three-atom C-N-C fragment. The N-O bond is readily activated by iodine, and the acetate acts as a leaving group.

-

α,β-Unsaturated Aldehyde: Cinnamaldehyde provides the three-carbon backbone that will form the rest of the pyridine ring.

-

Iodine (I₂): Acts as a Lewis acid to activate the reactants and as a mild oxidant to facilitate the final aromatization step. It is a cost-effective and environmentally benign alternative to metal catalysts.[6]

-

Triethylamine (Et₃N): A non-nucleophilic base used to neutralize acid generated during the reaction and facilitate key deprotonation steps.

A plausible mechanistic pathway is outlined below:

Caption: Plausible mechanism for iodine-mediated pyridine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from related iodine-mediated procedures and offers a direct, one-pot synthesis.[5]

Part A: Synthesis of Acetophenone Oxime Acetate

-

Oxime Formation: In a 250 mL flask, dissolve acetophenone (12.0 g, 100 mmol) in 100 mL of ethanol. Add hydroxylamine hydrochloride (8.3 g, 120 mmol) and sodium acetate trihydrate (16.3 g, 120 mmol). Reflux the mixture for 2 hours. Cool and pour into water to precipitate the oxime. Filter, wash with water, and dry.

-

Acetylation: Dissolve the dried acetophenone oxime (13.5 g, 100 mmol) in 50 mL of dichloromethane. Cool in an ice bath and add acetic anhydride (12.2 g, 120 mmol) followed by 2-3 drops of sulfuric acid. Stir for 1 hour, then wash the mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the oxime acetate, which can be used without further purification.

Part B: Iodine-Mediated Cyclization to this compound

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the acetophenone oxime acetate from Part A (17.7 g, 100 mmol), cinnamaldehyde (13.2 g, 100 mmol), and molecular iodine (5.1 g, 20 mmol, 0.2 equiv).

-

Solvent & Base: Add 100 mL of toluene, followed by triethylamine (20.2 g, 200 mmol, 2.0 equiv).

-

Heating & Monitoring: Heat the reaction mixture to 110-120 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with 100 mL of ethyl acetate and wash sequentially with 1 M HCl (50 mL), saturated sodium thiosulfate solution (2 x 50 mL) to remove iodine, and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford pure this compound.

Data Summary

| Parameter | Iodine-Mediated Synthesis |

| Key Reagents | Ketoxime acetate, α,β-Unsaturated aldehyde, I₂, Et₃N |

| Solvent | Toluene, Dioxane |

| Temperature | 110-120 °C |

| Typical Yields | 50-75% |

| Advantages | Metal-free, one-pot procedure, uses inexpensive catalyst.[5] |

| Limitations | May require higher temperatures, scope can be narrower.[5] |

Conclusion & Field Insights

Both the Kröhnke synthesis and the iodine-mediated cyclization represent powerful, metal-free strategies for accessing this compound.

-

The Kröhnke synthesis is a highly reliable and versatile method, making it a go-to choice for constructing a wide array of substituted pyridines. Its primary drawback is the need to prepare and isolate the pyridinium salt intermediate.[2][4]

-

The iodine-mediated approach offers a more modern, one-pot alternative that aligns with the principles of green chemistry by avoiding pre-functionalization and using a cheap, low-toxicity catalyst.[5][6] However, it may require slightly harsher thermal conditions and its substrate scope, particularly for aliphatic ketones, can be more limited compared to the Kröhnke reaction.[5]

The choice between these methods will depend on the specific project goals, available starting materials, and desired scale. For rapid library synthesis and process development, the one-pot nature of the iodine-mediated protocol is highly attractive. For foundational research and situations requiring the highest degree of reliability with diverse substrates, the classic Kröhnke synthesis remains an invaluable tool in the synthetic chemist's arsenal.

References

- 1. nbinno.com [nbinno.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diphenylpyridine Derivatives

Introduction

Derivatives of 2,4-diphenylpyridine represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry, materials science, and coordination chemistry. Their rigid, planar architecture combined with the electronic properties of the pyridine and phenyl rings makes them valuable scaffolds for developing novel therapeutic agents, organic light-emitting diodes (OLEDs), and fluorescent sensors.[1][2] Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the quality control of these materials.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound derivatives. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying causality—explaining why these molecules produce specific spectral signatures. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the generation of reliable and reproducible data. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS), presenting an integrated approach to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Causality: Interpreting the Spectra

The NMR spectra of this compound derivatives are dictated by the electronic and steric effects of the heterocyclic nitrogen and the two phenyl substituents.

-

¹H NMR: The electron-withdrawing nature of the pyridine nitrogen atom significantly deshields adjacent protons. Protons on the pyridine ring will therefore appear at a higher chemical shift (downfield) compared to those on the phenyl rings. The proton at the C6 position is typically the most deshielded due to its proximity to the nitrogen. The protons of the phenyl rings will appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm), with their exact shifts influenced by the torsion angle between the rings and the presence of any additional substituents.

-

¹³C NMR: Similar to ¹H NMR, the pyridine carbons are deshielded by the nitrogen atom, with C2 and C6 appearing at the lowest field.[3] The carbon atoms at the points of substitution (C2 and C4) will appear as quaternary signals (if proton decoupling is used) and can be identified through their lower intensity and lack of splitting in a coupled spectrum.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) inside a clean, dry NMR tube.[4]

-

Ensure the sample is fully dissolved; sonication may be used if necessary. The solution should be free of particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard 90° pulse sequence. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient for good signal-to-noise.[4]

-

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Data Presentation: NMR

| Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3, H-5, H-6 | 8.0 - 8.8 | 120 - 155 |

| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | 125 - 140 |

| Pyridine C-2, C-4, C-6 (Substituted) | N/A | 145 - 160 |

| Phenyl C (ipso) | N/A | 135 - 145 |

Note: These are approximate ranges. Actual values will vary based on substitution and solvent. For an example, the ¹H NMR spectrum of the related 2,6-diphenylpyridine in CDCl₃ shows signals at approximately 8.15, 7.80, and 7.4-7.5 ppm.[5]

Visualization: NMR Experimental Workflow

References

An In-Depth Technical Guide to 2,4-Diphenylpyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diphenylpyridine is a heterocyclic aromatic compound of significant interest in synthetic and medicinal chemistry. Its rigid, planar structure, combined with the electronic characteristics imparted by the nitrogenous core and phenyl substituents, makes it a valuable scaffold for the development of novel therapeutic agents and advanced functional materials. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, established synthetic methodologies with an emphasis on the Kröhnke synthesis, key physicochemical and spectroscopic properties, and its expanding role in drug discovery and materials science. This document is intended to serve as a foundational resource, integrating established principles with practical, field-proven insights to empower researchers in their scientific endeavors.

Molecular Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is a precise characterization of its structure and formal naming convention.

IUPAC Name: this compound[1]

This nomenclature defines a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The locants "2" and "4" specify the positions on this ring where two phenyl groups (C₆H₅) are attached as substituents. The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.[1]

Molecular Formula: C₁₇H₁₃N[1]

Molecular Weight: 231.30 g/mol [2]

The strategic placement of the phenyl groups at the 2- and 4-positions creates a molecule with distinct electronic and steric properties, influencing its reactivity, intermolecular interactions, and potential as a ligand or pharmacophore.[3]

Caption: Molecular structure of this compound with IUPAC numbering.

Synthesis of this compound

The construction of the diphenylpyridine scaffold can be achieved through several synthetic strategies. Among these, the Kröhnke pyridine synthesis stands out as a versatile and widely adopted method for preparing highly substituted pyridines.[4]

The Kröhnke Pyridine Synthesis

First reported by Fritz Kröhnke, this reaction provides a convergent pathway to 2,4,6-trisubstituted pyridines.[4][5] The core transformation involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[5][6]

The mechanism proceeds through a well-established cascade:

-

Michael Addition: The α-pyridinium methyl ketone salt forms an ylide intermediate, which acts as a Michael donor and adds in a 1,4-conjugate fashion to the α,β-unsaturated carbonyl compound (the Michael acceptor).[4]

-

Formation of 1,5-Dicarbonyl: This addition generates a 1,5-dicarbonyl intermediate.[4]

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate undergoes ring closure with ammonia (from ammonium acetate), followed by dehydration and elimination of the pyridine cation to yield the final, aromatized pyridine ring.[4]

For the synthesis of this compound, a variation of the Kröhnke synthesis is employed, often starting from precursors that can generate the required 1,5-dicarbonyl intermediate in situ.

Caption: Generalized experimental workflow for the Kröhnke pyridine synthesis.

Experimental Protocol: Representative Kröhnke Synthesis

This protocol describes a practical, one-pot procedure for synthesizing 2,4,6-triarylpyridines, which can be adapted for this compound.[5]

Reactants:

-

Acetophenone (2.0 equivalents)

-

Benzaldehyde (1.0 equivalent)

-

Ammonium acetate (NH₄OAc) (Excess, e.g., 10 equivalents)

-

Solvent (e.g., Glacial Acetic Acid)

Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone, benzaldehyde, and a significant excess of ammonium acetate.

-

Expertise & Experience: Using a large excess of ammonium acetate is crucial. It serves as both the nitrogen source for the pyridine ring and a buffer, driving the equilibrium towards product formation.[6]

-

-

Solvent Addition: Add glacial acetic acid as the solvent to facilitate the dissolution of reactants and provide a mildly acidic medium conducive to the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Trustworthiness: TLC is a self-validating system for reaction monitoring. The disappearance of the limiting reagent (benzaldehyde) and the appearance of a new, typically UV-active spot for the highly conjugated product, confirms reaction progression.

-

-

Product Isolation: Upon completion (typically 4-6 hours), allow the reaction mixture to cool to ambient temperature. Pour the cooled, dark solution into a beaker containing a large volume of ice-cold water while stirring. This will cause the organic product to precipitate.

-

Causality: this compound is insoluble in water. The "crashing out" procedure effectively separates the product from the water-soluble ammonium acetate and acetic acid.

-

-

Collection and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual salts, followed by a small amount of cold ethanol to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its application in research and development.

Physicochemical Data

The key physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 26274-35-1 | [1] |

| Molecular Formula | C₁₇H₁₃N | [1] |

| Molecular Weight | 231.30 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 67-71 °C | TCI[2] |

| Boiling Point | 163 °C / 0.2 mmHg | TCI[2] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-9.0 ppm): Complex multiplet patterns. The proton at C6 (adjacent to N) is expected to be the most downfield-shifted pyridine proton due to the inductive effect of the nitrogen. Protons on the phenyl rings will appear as multiplets. |

| ¹³C NMR | Aromatic Region (δ 120-160 ppm): Multiple signals corresponding to the pyridine and phenyl carbons. The carbons attached to the nitrogen (C2 and C6) will be significantly downfield-shifted. Quaternary carbons (C2, C4, and the ipso-carbons of the phenyl rings) will typically show lower intensity. |

| IR Spectroscopy | ~3050 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and phenyl rings. ~700-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak is expected at m/z = 231, corresponding to the molecular weight of the compound. |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry values are mass-to-charge ratios (m/z).

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[7] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a privileged structure in drug design.[8] this compound serves both as a valuable intermediate for more complex molecules and as a core structure for biologically active agents.[9][10]

Intermediate in Organic Synthesis

This compound is a stable, versatile building block.[10] Its pyridine nitrogen can be functionalized, and the phenyl rings can undergo further electrophilic substitution, allowing for the construction of a diverse library of derivatives for screening in drug discovery and materials science applications.[9]

Scaffold in Medicinal Chemistry

Derivatives of diphenylpyridine have shown promise in several therapeutic areas:

-

Anticancer Agents: Substituted 2,4-diphenyl-6-aryl pyridine derivatives have been synthesized and evaluated as potent topoisomerase II inhibitors, a key target in cancer chemotherapy.

-

EGFR Inhibitors: N²,N⁴-diphenylpyridine-2,4-diamine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with specific activity against mutations that confer resistance to existing therapies in non-small cell lung cancer.

-

General Bioactivity: The broader class of pyridine derivatives exhibits a vast range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, highlighting the therapeutic potential of this scaffold.[11][12]

Materials Science

The conjugated π-system of this compound gives it unique electronic properties. This makes it a candidate for research into advanced materials, such as organic semiconductors and dyes for use in organic electronic devices like OLEDs and organic solar cells.[9][13]

Conclusion

This compound is a molecule of fundamental importance, bridging the gap between foundational organic synthesis and applied chemical sciences. Its robust and accessible synthesis, primarily via the Kröhnke reaction, allows for its widespread use as a chemical intermediate. Furthermore, its inherent structural and electronic properties establish it as a highly valuable scaffold in the rational design of novel pharmaceuticals and functional organic materials. This guide has provided a technical framework for understanding and utilizing this compound, offering researchers the necessary insights to leverage its full potential in their work.

References

- 1. This compound | C17H13N | CID 42014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26274-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. CAS 26274-35-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

The Strategic Importance of Diphenylpyridines in Drug Discovery

An In-Depth Technical Guide to the Theoretical Modeling of Substituted Diphenylpyridine Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Substituted diphenylpyridines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The isomeric and conformational complexity of this biaryl system necessitates a robust theoretical modeling approach to accurately predict molecular properties and guide rational drug design. This technical guide provides a comprehensive overview of the computational workflows used to investigate substituted diphenylpyridine isomers, from fundamental quantum mechanical principles to advanced applications in drug discovery. We emphasize the causality behind methodological choices, offering field-proven insights to ensure the generation of reliable and predictive in silico data.

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] When combined with two phenyl substituents, the resulting diphenylpyridine scaffold offers a three-dimensional framework that can be finely tuned to achieve desired interactions with biological targets. The rotational freedom around the C-C single bonds connecting the rings, however, introduces significant conformational complexity.[2] The relative orientation of the phenyl rings to the central pyridine core dictates the molecule's overall shape, electronic properties, and, consequently, its biological activity.[3][4]

Theoretical modeling provides an indispensable toolkit for navigating this complexity. By simulating these molecules at an electronic level, we can elucidate structure-property relationships, predict the relative stabilities of different isomers, and understand how various substitutions will impact their behavior in a biological system.[5] This in silico-first approach de-risks and accelerates the drug discovery pipeline by prioritizing the synthesis of compounds with the highest probability of success.

The Computational Modeling Workflow: A Validating System

A robust theoretical investigation follows a multi-step, self-validating workflow. Each stage builds upon the last, with verification steps integrated throughout to ensure the physical and chemical realism of the model. This process is not merely a sequence of calculations but a logical framework for scientific inquiry.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Energetic and structural study of diphenylpyridine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

solubility of 2,4-diphenylpyridine in common organic solvents

An In-depth Technical Guide Solubility of 2,4-Diphenylpyridine in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in materials science and medicinal chemistry. Due to the scarcity of published quantitative solubility data, this document synthesizes predictive insights from the molecule's physicochemical properties with a definitive experimental protocol for its empirical determination. We project that this compound exhibits high solubility in non-polar and polar aprotic solvents such as toluene, chloroform, and tetrahydrofuran (THF), driven by its significant non-polar character. Conversely, its solubility is expected to be limited in highly polar protic solvents, including water. The core of this guide is a detailed, self-validating protocol for the equilibrium shake-flask method, enabling researchers to generate precise, publication-quality solubility data. This is supplemented by an expert discussion on the intermolecular forces governing solubility, empowering users to make informed solvent selections for synthesis, purification, and formulation.

Introduction: The Need for Precise Solubility Data

This compound is a heterocyclic aromatic compound whose rigid structure and unique electronic properties make it a valuable synthon.[1] It serves as a critical intermediate in the synthesis of advanced materials, ligands for coordination chemistry, and novel therapeutic agents.[1][2] In all these applications, from reaction engineering to final product formulation, solubility is a paramount physical property. It dictates the choice of reaction media, the efficiency of purification techniques like recrystallization, and the bioavailability of a potential drug candidate.

Physicochemical Profile and Solubility Prediction

The solubility of a compound can be predicted by examining its molecular structure and inherent physicochemical properties. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

The key properties of this compound are summarized below:

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₇H₁₃N | [1][3] | Indicates a large, predominantly hydrocarbon structure. |

| Molecular Weight | 231.29 g/mol | [3] | A moderate molecular weight for an organic solid. |

| XLogP3 | 4.1 | [3] | This high value indicates significant lipophilicity (non-polar character), predicting poor water solubility and good solubility in non-polar organic solvents. |

| Hydrogen Bond Donor Count | 0 | [3] | The molecule cannot donate hydrogen bonds, limiting its interaction with highly cohesive protic solvents like water. |

| Hydrogen Bond Acceptor Count | 1 | [3] | The nitrogen atom in the pyridine ring can accept a hydrogen bond, allowing for some interaction with protic solvents like ethanol. |

| Topological Polar Surface Area | 12.9 Ų | [3] | A very small polar surface area relative to its size, reinforcing the prediction of non-polar character. |

Expert Interpretation: The molecular structure is dominated by two non-polar phenyl rings. This large, lipophilic surface area, combined with a high XLogP value and minimal polar surface area, strongly suggests that van der Waals forces will be the primary driver of solvation.[3] The single hydrogen bond acceptor on the pyridine nitrogen is a minor feature in a large non-polar molecule.[3]

Based on this analysis, the following qualitative solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The non-polar nature of the solvent aligns perfectly with the large lipophilic structure of this compound. |

| Polar Aprotic | Acetone, THF, Dichloromethane (DCM), Chloroform | High to Moderate | These solvents can effectively solvate the molecule through dipole-dipole and van der Waals interactions. Chloroform and DCM are often excellent solvents for aromatic compounds. |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The molecule's inability to donate hydrogen bonds and its large non-polar structure make it difficult to disrupt the strong hydrogen-bonding networks of these solvents.[3] Solubility is expected to be very low in water but may increase slightly in alcohols due to the pyridine nitrogen's H-bond acceptor capability.[4][5] |

Authoritative Protocol: Quantitative Determination of Equilibrium Solubility

To establish definitive solubility values, the equilibrium shake-flask method is the gold-standard. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the solid compound and the saturated solution.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

Causality Behind Choices: This protocol uses an excess of solid to ensure the solution becomes saturated. Extended equilibration time (24-48 hours) is critical to reach a true thermodynamic minimum, avoiding the misleading results of kinetically limited dissolution. Filtration with a chemically inert (PTFE) and fine (0.22 µm) filter is mandatory to remove all undissolved particulates, which would otherwise artificially inflate the measured concentration.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional)

-

1 mL syringes

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., ~20-50 mg, enough to ensure some remains undissolved) to a pre-weighed 4 mL glass vial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Sealing: Securely cap the vial to prevent solvent evaporation, which would alter the concentration.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at 24h and 48h. The solubility values should be consistent.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial for 10 minutes at 5000 rpm.

-

Sampling & Filtration: Carefully withdraw approximately 0.5 mL of the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first 0.2 mL to saturate the filter material. Dispense the remaining filtered solution into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric (for high solubility): Weigh the vial with the filtered solution, then evaporate the solvent under a gentle stream of nitrogen and re-weigh the vial to find the mass of the dissolved solid. Calculate solubility in mg/mL.

-

Chromatographic/Spectroscopic (preferred): Accurately dilute the filtered solution with a suitable solvent to fall within the linear range of a pre-established calibration curve (e.g., using HPLC-UV or UV-Vis). Calculate the concentration in the original saturated solution by applying the dilution factor.

-

-

Reporting: Report the solubility as an average of at least three independent measurements, expressed in mg/mL or mol/L, specifying the temperature.

Conclusion and Recommendations

The physicochemical properties of this compound—specifically its large non-polar surface area and high XLogP value—strongly indicate a preference for solubility in non-polar and polar aprotic organic solvents.[3] While it is predicted to be poorly soluble in water and other polar protic solvents, its single hydrogen bond acceptor may afford some solubility in alcohols.[3]

For researchers in synthesis and materials science, solvents like toluene, THF, and dichloromethane are recommended as starting points for creating homogeneous reaction mixtures. For purification via recrystallization, a solvent in which the compound is moderately soluble at room temperature and highly soluble when heated, or a binary solvent system (e.g., ethanol/water or hexane/ethyl acetate), is likely to be effective.

Ultimately, the lack of published data necessitates empirical measurement. The detailed protocol provided herein offers a robust and reliable method for generating this critical data, ensuring accuracy and reproducibility for all research and development applications.

References

- 1. CAS 26274-35-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C17H13N | CID 42014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

Introduction: The 2,4-Diphenylpyridine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activities of Novel 2,4-Diphenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the backbone of many successful drugs. Among these, the pyridine ring is a recurring motif, valued for its ability to engage in various biological interactions. When substituted with two phenyl groups at the 2 and 4 positions, the resulting this compound scaffold emerges as a "privileged structure." This framework offers a unique three-dimensional arrangement, enabling it to interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the burgeoning research into the biological activities of novel this compound derivatives, highlighting their potential as anticancer, antimicrobial, enzyme-inhibiting, and anti-inflammatory agents. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these promising compounds.

Section 1: Potent Anticancer Activity of this compound Derivatives

The development of novel anticancer agents remains a paramount challenge in pharmaceutical research. This compound derivatives have demonstrated significant potential in this arena, acting through diverse and targeted mechanisms to inhibit tumor growth and proliferation.

Mechanisms of Anticancer Action

Research has illuminated several pathways through which these compounds exert their cytotoxic effects:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain N2, N4-diphenylpyridine-2,4-diamine derivatives have been synthesized as potent inhibitors of EGFR, including mutations that confer resistance to existing therapies.[1] These compounds have been shown to downregulate the phosphorylation of EGFR and key downstream signaling pathways like mTOR, leading to cell cycle arrest and apoptosis.[1]

-

Topoisomerase II Inhibition: Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been identified as specific catalytic inhibitors of topoisomerase II (topo II).[2] Unlike intercalating agents, these compounds bind to DNA in a non-intercalative manner, inhibiting the enzyme's function without stabilizing the enzyme-DNA cleavable complex, which can reduce certain side effects.[2] This inhibition of topo II leads to disruptions in DNA replication and repair, ultimately triggering cell death in rapidly dividing cancer cells.

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with these derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by decreasing the mitochondrial membrane potential and activating caspases, key executioners of the apoptotic cascade.[3] Furthermore, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation.[1][3]

Visualization of the EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| N2, N4-diphenylpyridine-2,4-diamine | Baf3-EGFR L858R/T790M/C797S | 0.008 - 0.011 | EGFR Kinase Inhibitor | [1] |

| 2,4-diaminopyrimidine derivatives | A549 (Lung) | 2.14 | Apoptosis Induction, Cell Cycle Arrest | [3] |

| 2,4-diaminopyrimidine derivatives | HCT-116 (Colon) | 3.59 | Apoptosis Induction, Cell Cycle Arrest | [3] |

| 1,4-dihydropyridine derivatives | U87MG (Glioblastoma) | Potent Activity | Not specified | [4] |

| Indazol-pyrimidine derivatives | MCF-7 (Breast) | 1.629 | Apoptosis Induction | [5] |

Section 2: Broad-Spectrum Antimicrobial Potential

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine-based compounds, including this compound derivatives, have shown promise in combating a range of microbial threats.

Spectrum of Antimicrobial Activity

Various studies have reported the efficacy of pyridine derivatives against both bacteria and fungi.[6][7] These compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.[6] Furthermore, significant antifungal activity has been observed against species like Candida albicans and Aspergillus niger.[6][8] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight and then dilute it in broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth only) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a microplate reader.

Data Summary: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine derivatives | E. coli | 0.0195 | [7] |

| Pyridine derivatives | Bacillus mycoides | 0.0048 | [7] |

| Pyridine derivatives | C. albicans | 0.0048 | [7] |

| 1,4-dihydropyridines | B. subtilis | < 0.24 (more potent than Ampicillin) | [6] |

| Pyrimidine-2,4-dione derivatives | C. albicans | 0.25 | [9] |

Section 3: Diverse Enzyme Inhibitory Capabilities

The ability of this compound derivatives to selectively inhibit enzymes implicated in disease pathogenesis is a significant area of their therapeutic potential.

Targeting Key Enzymes in Disease

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Novel pyridine-based derivatives have been identified as potent and selective inhibitors of DPP-4, an enzyme involved in glucose metabolism.[10] Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes.

-

Protein Arginine Methyltransferase 1 (PRMT1) Inhibition: 2,4-Diphenyl-substituted thiazole derivatives have been developed as inhibitors of PRMT1, an enzyme that is overexpressed in several cancers, including cervical cancer.[11] Inhibition of PRMT1 can suppress cancer cell migration and induce apoptosis.

-

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition: Arylpyridin-2-yl guanidine derivatives have been evaluated as novel inhibitors of MSK1, a kinase involved in inflammatory responses.[12] Targeting MSK1 is a potential therapeutic approach for inflammatory diseases like asthma.

Experimental Protocol: General Fluorescence-Based Enzyme Inhibition Assay

Objective: To determine the IC50 of a compound against a specific enzyme.

Materials:

-

Purified enzyme

-

Fluorogenic substrate for the enzyme

-

Assay buffer

-

Test compound

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In the wells of the plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow a brief pre-incubation period for the compound to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product. The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction with no inhibitor. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Data Summary: Enzyme Inhibition

| Compound Class | Target Enzyme | IC50 | Reference |

| Pyridine-based derivatives | DPP-4 | 0.57 nM | [10] |

| 2,4-diphenyl-substituted thiazoles | PRMT1 | Significant inhibitory activity | [11] |

| Arylpyridin-2-yl guanidines | MSK1 | 16.3 µM | [12] |

Section 4: Promising Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, from autoimmune disorders to neurodegenerative conditions. Dihydropyridine derivatives, structurally related to 2,4-diphenylpyridines, have demonstrated notable anti-inflammatory effects.

Modulation of Inflammatory Pathways

These compounds have been shown to exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.[13] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these derivatives can significantly reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13][14] Some compounds may also promote a shift in macrophage polarization towards an anti-inflammatory M2 phenotype.[13][14]

Visualization of a Simplified Inflammatory Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by dihydropyridine derivatives.

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Objective: To measure the inhibitory effect of a compound on NO production in activated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

24-well plates

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitrite determination)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and the production of NO. Include an unstimulated control and an LPS-only control.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a 96-well plate. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.

Data Summary: Anti-inflammatory Activity

| Compound Class | Model | Effect | Reference |

| 1,4-dihydropyridine | LPS-stimulated RAW264.7 cells | Inhibition of NO and pro-inflammatory cytokines (TNF-α, IL-6) | [13][14] |

| 1,4-dihydropyridine | LPS-stimulated RAW264.7 cells | Increased anti-inflammatory cytokine IL-10 | [13][14] |

| 1,4-dihydropyridine | Acute lung injury mouse model | Reduced leukocyte migration and pro-inflammatory cytokines | [13] |

| Pteridine-2,4-diamine | Rat model of colitis | Potent anti-inflammatory activity | [15] |

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The breadth of their biological activities, spanning from potent anticancer and antimicrobial effects to specific enzyme inhibition and anti-inflammatory properties, underscores their potential for therapeutic development. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of next-generation drug candidates with improved potency and selectivity. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of these remarkable molecules in addressing a wide range of human diseases.

References

- 1. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine as a non-intercalative DNA-binding topoisomerase II-specific catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hakon-art.com [hakon-art.com]

- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Rising Star of Organic Electronics: A Technical Guide to 2,4-Diphenylpyridine and Its Derivatives

The quest for novel organic materials with tailored optoelectronic properties is the driving force behind the rapid advancements in organic electronics. Among the vast landscape of molecular architectures, nitrogen-containing heterocycles, particularly pyridine derivatives, have garnered significant attention due to their inherent electron-deficient nature, which facilitates electron transport and offers avenues for tuning energy levels. This guide focuses on the burgeoning potential of 2,4-diphenylpyridine and its derivatives as versatile building blocks for a new generation of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the synthesis, characterization, and device integration of this compound-based materials. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The this compound Core: A Platform for Innovation

The this compound scaffold, with its two phenyl rings attached to a pyridine core, offers a unique combination of rigidity, thermal stability, and tunable electronic properties. The strategic placement of the phenyl groups at the 2 and 4 positions allows for the extension of π-conjugation while providing sites for functionalization to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is paramount for optimizing charge injection, transport, and recombination in various organic electronic devices.

Application Note I: this compound Derivatives in Organic Light-Emitting Diodes (OLEDs)

Rationale: The electron-deficient pyridine core makes this compound derivatives promising candidates for host materials in phosphorescent OLEDs (PhOLEDs) and as electron-transporting materials (ETMs). By functionalizing the phenyl rings with electron-donating or electron-withdrawing groups, the triplet energy and charge-carrier mobility can be modulated to achieve efficient energy transfer to the phosphorescent guest and balanced charge transport within the device.

Hypothetical Application: A derivative, 4-(4'-(diphenylamino)phenyl)-2-phenylpyridine (TPA-DPPy) , is proposed as a host material for a green PhOLED. The triphenylamine (TPA) moiety is a well-known hole-transporting unit, which, when incorporated, can impart bipolar charge transport characteristics to the host material, leading to a more balanced charge recombination zone and potentially higher device efficiency and stability.

Protocol 1: Synthesis of 4-(4'-(diphenylamino)phenyl)-2-phenylpyridine (TPA-DPPy)

This protocol is adapted from a general procedure for the synthesis of 2,4,6-triaryl pyridines.[1]

Materials:

-

4-(Diphenylamino)benzaldehyde

-

Acetophenone

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

To a dry 35 mL microwave vial, add 4-(diphenylamino)benzaldehyde (1.0 mmol), acetophenone (2.0 mmol), and anhydrous toluene (5 mL).

-

Add hexamethyldisilazane (HMDS) (3.6 mmol) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C and maintain for 30 minutes with stirring.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash with water (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure TPA-DPPy.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication and Characterization of a Green PhOLED

Device Architecture: ITO / PEDOT:PSS (40 nm) / TPA-DPPy:Ir(ppy)₃ (8 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

TPA-DPPy (synthesized as per Protocol 1)

-

Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]

-

1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al) pellets

-

Spin coater

-

Thermal evaporator

-

Source measure unit, spectroradiometer, and integrating sphere for device characterization

Procedure:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

-

Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 s to form a 40 nm thick hole injection layer. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Prepare a solution of TPA-DPPy and Ir(ppy)₃ (8 wt%) in chloroform. Spin-coat this solution onto the PEDOT:PSS layer to form a 30 nm thick emissive layer (EML). Anneal at 80 °C for 30 minutes inside the glovebox.

-

Transfer the substrate to a thermal evaporator. Sequentially deposit a 40 nm layer of TPBi (electron transport layer), a 1 nm layer of LiF (electron injection layer), and a 100 nm layer of Al (cathode) at a base pressure of < 5 × 10⁻⁶ Torr.

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

-

Characterize the device by measuring the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).